molecular formula C16H18N4O4S B11382544 Ethyl 4-amino-2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate

Ethyl 4-amino-2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate

Cat. No.: B11382544
M. Wt: 362.4 g/mol
InChI Key: JLVRRAQIUVHPFL-UHFFFAOYSA-N
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Description

ETHYL 4-AMINO-2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-AMINO-2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of ethyl 4-amino-2-chloropyrimidine-5-carboxylate with 2-methoxyphenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-AMINO-2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 4-AMINO-2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-AMINO-2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-AMINO-2-CHLOROPYRIMIDINE-5-CARBOXYLATE
  • 2-METHOXYPHENYL ISOCYANATE
  • ETHYL 4-AMINO-2-METHYLPYRIMIDINE-5-CARBOXYLATE

Uniqueness

ETHYL 4-AMINO-2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is unique due to its specific functional groups that confer distinct chemical and biological properties. The presence of the 2-methoxyphenyl carbamoyl moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 4-amino-2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C16H18N4O4S/c1-3-24-15(22)10-8-18-16(20-14(10)17)25-9-13(21)19-11-6-4-5-7-12(11)23-2/h4-8H,3,9H2,1-2H3,(H,19,21)(H2,17,18,20)

InChI Key

JLVRRAQIUVHPFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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